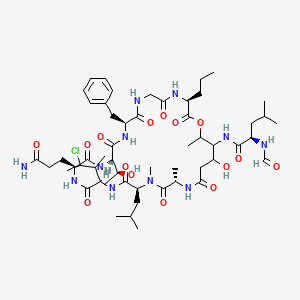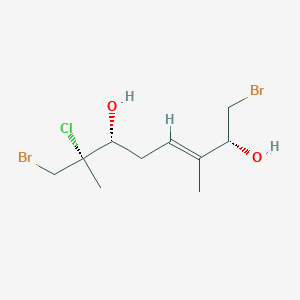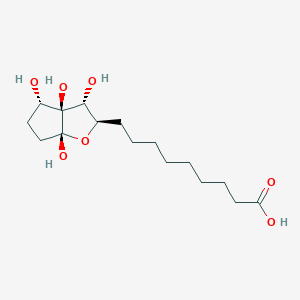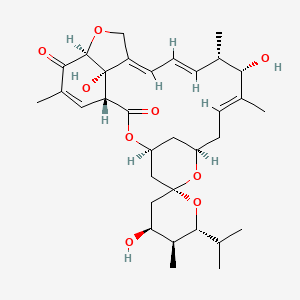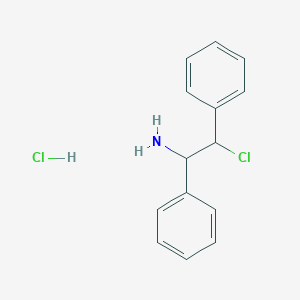![molecular formula C27H24O13 B1250734 (2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 203733-40-8](/img/structure/B1250734.png)
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Descripción general
Descripción
This compound is of interest due to its complex structure and potential for various applications in organic chemistry and material sciences. Its synthesis involves multiple steps, each critical for the introduction of functional groups and the formation of the molecule's unique structure.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes, including the formation of key intermediates, functional group transformations, and stereoselective reactions. For example, the synthesis of similar compounds has utilized Grignard reactions, dihydroxylation, and esterification processes, highlighting the importance of precise control over reaction conditions to achieve the desired stereochemistry and functional group incorporation (Pimenova et al., 2003).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been pivotal in characterizing the molecular structure of related compounds. These techniques provide insights into the compound's stereochemistry, molecular conformation, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Venkatesan et al., 2016).
Chemical Reactions and Properties
The reactivity of such complex molecules can involve radical ion formation, decarboxylation, and cyclopropane ring-opening, influenced by structural effects and pH. These reactions are significant for further functionalization and application of the molecule in synthesis and material development (Bietti & Capone, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure significantly influence a compound's applicability in different domains. For instance, the crystal and molecular structure studies provide insights into the stability and solubility of compounds, which are essential for their practical applications (Kaur et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is crucial for deploying the compound in synthetic pathways or as a functional material. Studies on similar molecules have explored their reactivity in different chemical reactions, offering a basis for predicting the behavior of this compound under various conditions (Vandersteene & Slegers, 2010).
Aplicaciones Científicas De Investigación
Antioxidant Properties
- A study highlighted the isolation of phenylpropanoids from Lindelofia stylosa, including compounds structurally related to the one . These compounds exhibited significant antioxidant activity in various assays, suggesting potential applications in oxidative stress-related conditions or as natural antioxidants in food and cosmetic industries (Choudhary et al., 2008).
Cytotoxic Activities
- Research on phenolic compounds from the roots of Jordanian viper's grass, Scorzonera judaica, included compounds similar in structure to the compound . These compounds were evaluated for their cytotoxic activity, which is pertinent in the context of cancer research and drug development (Bader et al., 2011).
Anti-Inflammatory Activities
- A study on Eucommia ulmoides Oliv. leaves reported the isolation of phenolic compounds, including those structurally related to the compound of interest. These compounds demonstrated modest inhibitory effects on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory applications (Ren et al., 2021).
Antimicrobial Evaluation
- A research article discussed the synthesis and antimicrobial evaluation of compounds structurally related to the compound . These compounds were assessed for their potential as antimicrobial agents, which is significant in the field of infectious diseases and drug resistance (Talupur et al., 2021).
Inhibitory Effects on Mycobacterium tuberculosis
- A study on the roots of Ranunculus ternatus isolated new benzophenones, structurally akin to the compound , and evaluated their inhibitory effects on Mycobacterium tuberculosis. This suggests potential applications in the treatment or prevention of tuberculosis (Deng et al., 2013).
Antioxidant Activity in Marine Algae
- Compounds isolated from the marine red alga Rhodomela confervoides, which are structurally related to the compound , exhibited potent antioxidant activities, suggesting applications in the prevention of oxidative damage in biological systems or food products (Li et al., 2011).
Propiedades
IUPAC Name |
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O13/c28-16-5-1-14(10-18(16)30)11-22(26(35)36)39-23(33)8-3-13-2-7-21(20(32)9-13)40-25(27(37)38)24(34)15-4-6-17(29)19(31)12-15/h1-10,12,22,24-25,28-32,34H,11H2,(H,35,36)(H,37,38)/b8-3+/t22-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCLKLJIKZOLF-ZPOOTWMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(C(C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



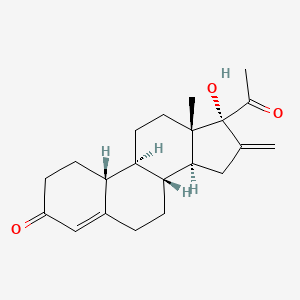
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1250653.png)

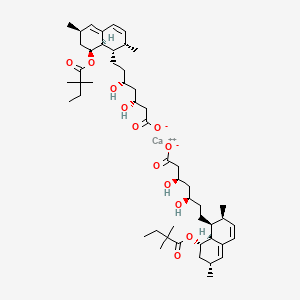
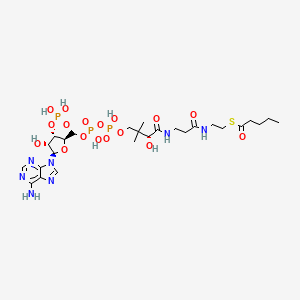
![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1250660.png)


